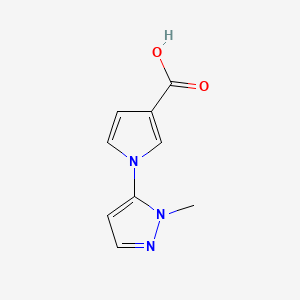
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a bis(4-chlorophenyl)methyl group attached to the piperazine ring, and a carbonyl chloride (acyl chloride) functional group at the 1-position of the piperazine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-chlorobenzaldehyde and piperazine.
Reaction Steps:
Formation of Schiff Base: The 4-chlorobenzaldehyde is first reacted with piperazine to form a Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Chloroformylation: The amine is subsequently treated with phosgene to introduce the carbonyl chloride group, resulting in the final product.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reactants are added sequentially in controlled amounts to ensure the desired product is obtained.
Purification: The final product is purified through recrystallization or column chromatography to achieve the required purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the piperazine ring to its corresponding N-oxide.
Reduction: Reduction reactions can be performed to convert the carbonyl chloride group to a carboxylic acid.
Substitution: Substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
N-oxide: Resulting from oxidation reactions.
Carboxylic Acid: Resulting from reduction of the carbonyl chloride group.
Substituted Derivatives: Resulting from substitution reactions at the piperazine nitrogen atoms.
科学的研究の応用
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interaction of piperazine derivatives with biological targets.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antipsychotics and antihistamines.
Industry: It is utilized in the development of new materials and polymers with specific properties.
作用機序
The mechanism by which 4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in biological systems, leading to modulation of their activity.
Pathways: The specific pathways involved depend on the biological context, but may include neurotransmitter systems, inflammatory responses, or metabolic processes.
類似化合物との比較
4-(Bis(4-chlorophenyl)methyl)piperazine: Similar structure but lacks the carbonyl chloride group.
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-(Bis(4-chlorophenyl)methyl)piperazine-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a carbonyl chloride group.
特性
分子式 |
C18H17Cl3N2O |
|---|---|
分子量 |
383.7 g/mol |
IUPAC名 |
4-[bis(4-chlorophenyl)methyl]piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C18H17Cl3N2O/c19-15-5-1-13(2-6-15)17(14-3-7-16(20)8-4-14)22-9-11-23(12-10-22)18(21)24/h1-8,17H,9-12H2 |
InChIキー |
ZDHHPVMWPIZQKC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


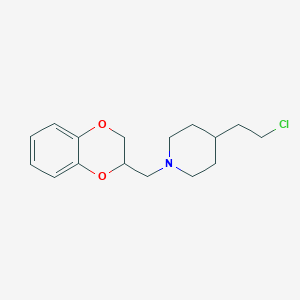
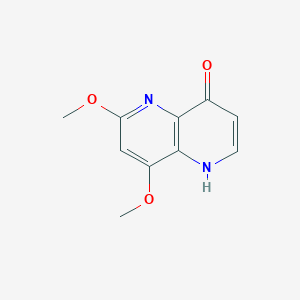
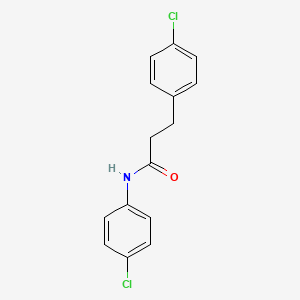
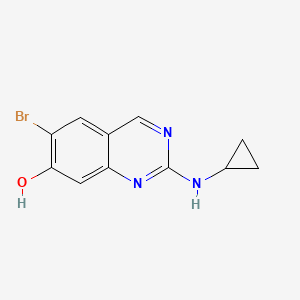
![N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B15356200.png)
![propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15356206.png)
![7-Methoxy-1-(2-methoxyethyl)pyrrolo[3,2-b]pyridine](/img/structure/B15356214.png)
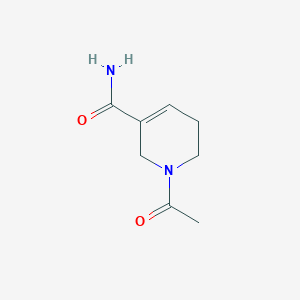
![tert-butyl N-[2-(tert-butylamino)ethyl]carbamate](/img/structure/B15356225.png)
![4-[1-[7-[8-[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethylidene]-1,6-dihydroxy-3-methyl-7-oxo-5-propan-2-ylnaphthalen-2-yl]-3,8-dihydroxy-6-methyl-2-oxo-4-propan-2-ylnaphthalen-1-ylidene]ethylamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B15356231.png)


